molecular formula C18H14ClN3O2 B2509725 N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide CAS No. 2094696-03-2

N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide

Cat. No.: B2509725
CAS No.: 2094696-03-2
M. Wt: 339.78
InChI Key: YVZXLRSGSBDIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are known to exhibit a broad range of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, indole derivatives are often synthesized via condensation reactions . For instance, a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives can be used to synthesize similar compounds .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Indole derivatives are known to bind with high affinity to multiple receptors, which can be useful in developing new therapeutic agents .

Properties

IUPAC Name

N-[(2-chlorophenyl)-cyanomethyl]-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-14-4-2-1-3-13(14)16(10-20)22-17(23)8-11-5-6-12-9-18(24)21-15(12)7-11/h1-7,16H,8-9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZXLRSGSBDIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)CC(=O)NC(C#N)C3=CC=CC=C3Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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